
5-Bromo-2,3-dichloropyridine chemical structure
and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dichloropyridine

Cat. No.: B1281206 Get Quote

An In-depth Technical Guide to 5-Bromo-2,3-dichloropyridine for Researchers and Drug

Development Professionals

Introduction
5-Bromo-2,3-dichloropyridine is a halogenated heterocyclic compound that serves as a

crucial and versatile building block in modern organic synthesis. Its unique electronic properties

and multiple reactive sites, conferred by the presence of one bromine and two chlorine atoms

on the pyridine ring, make it an intermediate of significant interest.[1][2] This compound is

extensively utilized in the development of complex molecules for the pharmaceutical,

agrochemical, and material science sectors.[2][3] The strategic placement of the halogens

allows for selective functionalization through various cross-coupling and substitution reactions,

providing a robust platform for molecular design and discovery.[1][4] This guide provides a

technical overview of its chemical identity, properties, synthesis, and core applications.

Chemical Structure and IUPAC Name
The molecular structure consists of a pyridine ring substituted with a bromine atom at position 5

and chlorine atoms at positions 2 and 3.

IUPAC Name: 5-bromo-2,3-dichloropyridine[3]

Molecular Formula: C₅H₂BrCl₂N[3]
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CAS Number: 97966-00-2[3][5]

Canonical SMILES: C1=C(C(=C(N=C1)Cl)Cl)Br

InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data
The key properties of 5-Bromo-2,3-dichloropyridine are summarized in the table below. This

data is essential for its handling, reaction setup, and purification.

Property Value Reference(s)

Molecular Weight 226.89 g/mol [5]

Appearance
Off-white to white crystalline

solid
[4][5]

Melting Point 35-37 °C [5]

Boiling Point 55-65 °C [5]

Density 1.8 ± 0.1 g/cm³ [5]

XLogP3 3.2 [3]

Hydrogen Bond Acceptors 1 [3]

Synthesis and Experimental Protocols
The synthesis of halogenated pyridines often involves multi-step pathways, including direct

halogenation or functional group interconversion.[4] Below is a representative two-step

experimental protocol for the synthesis of a structurally related isomer, 5-Bromo-2,4-

dichloropyridine, which illustrates the common strategies of bromination followed by a

Sandmeyer-type diazotization reaction.

Representative Synthesis: 5-Bromo-2,4-dichloropyridine
This synthesis proceeds in two main stages: the selective bromination of an amino-

chloropyridine precursor, followed by the substitution of the amino group with a chloro group via
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a diazotization reaction.[6][7]

Step 1: Bromination

Step 2: Diazotization (Sandmeyer Reaction)

2-Amino-4-chloropyridine

Intermediate:
2-Amino-5-bromo-4-chloropyridine

  N-Bromosuccinimide (NBS)
  Dichloromethane, 0°C, 30 min

Final Product:
5-Bromo-2,4-dichloropyridine

  1. Sodium Nitrite (NaNO₂), Conc. HCl, -30°C
  2. Cuprous Chloride (CuCl), RT

Click to download full resolution via product page

Caption: Representative synthesis workflow for a di-chloro-bromo-pyridine.

Experimental Protocol: Step 1 - Bromination[6]

Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L).

Cool the solution to 0°C in an ice bath.

Slowly add N-bromosuccinimide (7.65 kg) in batches while maintaining the temperature.

Stir the mixture for 30 minutes after the addition is complete.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Remove the solvent by rotary evaporation.
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Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.

Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to

yield the intermediate product, 2-amino-5-bromo-4-chloropyridine. (Yield: ~87%).[6]

Experimental Protocol: Step 2 - Diazotization[6]

Dissolve the intermediate from Step 1 (1 kg) in concentrated hydrochloric acid (20 L) and

cool the mixture to -30°C.

Slowly add sodium nitrite (830 g) in batches, ensuring the temperature does not rise

significantly.

Stir the reaction at -30°C for 1 hour after addition is complete.

Add cuprous chloride to the mixture and allow it to warm to room temperature.

Monitor the reaction to completion using TLC.

Adjust the reaction mixture to an alkaline pH with sodium hydroxide.

Extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

Purify the final product by column chromatography. (Yield: ~68%).[6]

Chemical Reactivity and Applications
The reactivity of 5-Bromo-2,3-dichloropyridine is dominated by the electron-withdrawing

nature of the halogen substituents, which deactivates the pyridine ring towards electrophilic

substitution but activates it for nucleophilic substitution.[1] More importantly, the carbon-

halogen bonds serve as handles for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
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A primary application of 5-Bromo-2,3-dichloropyridine is its use in palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction forms a new carbon-

carbon bond by coupling the pyridine core with an organoboron compound (e.g., a boronic

acid). The differential reactivity of the C-Br versus C-Cl bonds can often be exploited for

selective, stepwise functionalization.

Suzuki Catalytic Cycle

5-Bromo-2,3-dichloropyridine
(Ar-Br) Pd(II) complex

Pd(0)L₂
(Active Catalyst)

 Oxidative
 Addition 

Coupled Product
(Ar-Ar')

 Reductive
 Elimination 

Aryl Boronic Acid
(Ar'-B(OH)₂)

 Transmetalation 

Base
(e.g., K₃PO₄)

Click to download full resolution via product page

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki Coupling[8]

In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,3-dichloropyridine (1

equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an

aqueous solution of a base (e.g., 2M K₃PO₄).[8]
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Stir the reaction mixture at room temperature for 30 minutes.

Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring progress by TLC.

After cooling, dilute the mixture with ethyl acetate and filter to remove inorganic salts.

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the resulting crude product via

column chromatography to isolate the coupled product.

Applications in Drug Discovery and Agrochemicals
Pharmaceuticals: As a key intermediate, this compound is used to construct the core

scaffolds of various active pharmaceutical ingredients (APIs).[1][2] The pyridine motif is a

common feature in many bioactive molecules, and the ability to introduce diverse

substituents via cross-coupling allows for the systematic exploration of a chemical space to

optimize drug candidates for various targets, including antibacterial and antiviral agents.[1]

Agrochemicals: In the agrochemical industry, 5-Bromo-2,3-dichloropyridine is a precursor

for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides.[2]

The halogenated pyridine structure can impart necessary properties such as stability and

specific biological activity required for effective crop protection.[1]

Conclusion
5-Bromo-2,3-dichloropyridine is a high-value chemical intermediate with significant utility for

research scientists and professionals in drug development. Its well-defined reactivity,

particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and flexible tool

for the synthesis of complex molecular architectures. The protocols and data presented in this

guide offer a foundational resource for the effective application of this compound in advancing

pharmaceutical and agrochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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